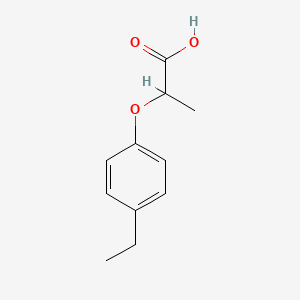

2-(4-Ethylphenoxy)propanoic acid

描述

Contextualizing 2-(4-Ethylphenoxy)propanoic Acid within Phenoxypropanoic Acid Chemistry

This compound belongs to the class of organic compounds known as phenoxypropanoic acids. fishersci.com These are characterized by a propanoic acid core with a phenoxy group attached to the second carbon atom. fishersci.com The fundamental structure consists of a phenyl ring linked to the propanoic acid moiety through an ether bond. fishersci.com

The defining feature of this compound is the presence of an ethyl group (-CH2CH3) at the fourth position (para position) of the phenyl ring. This substitution influences the molecule's physicochemical properties, such as its molecular weight and potential biological activity, distinguishing it from other members of the phenoxypropanoic acid family like 2-phenoxypropionic acid or its hydroxylated and chlorinated derivatives. sigmaaldrich.comnih.gov The general structure of phenoxypropanoic acids allows for a wide range of derivatives, with various substituents on the phenyl ring leading to a diverse array of chemical entities. fishersci.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H14O3 | 194.23 | 99761-31-6 |

| 2-Phenoxypropionic acid | C9H10O3 | 166.17 | 940-31-8 |

| 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | 200.62 | 3307-39-9 |

| 2-(4-Methylphenoxy)propanoic acid | C10H12O3 | 180.20 | 22504-83-2 |

| 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | 196.20 | 13794-15-5 |

This table was generated based on data from multiple sources. sigmaaldrich.comsigmaaldrich.comnih.govscbt.com

Historical Perspectives on Related Aryl Propionic Acid Derivatives in Scientific Inquiry

The scientific journey of arylpropionic acid derivatives, a broader class that encompasses phenoxypropanoic acids, is rich and varied. Initially rising to prominence as non-steroidal anti-inflammatory drugs (NSAIDs), compounds like ibuprofen, which is 2-(4-isobutylphenyl) propionic acid, have become household names. orientjchem.orgijpsr.com The discovery and development of these molecules in the mid-20th century marked a significant milestone in medicinal chemistry. humanjournals.com

Research into arylpropionic acids revealed that their biological activity is often stereospecific, meaning that the spatial arrangement of atoms in the molecule is crucial. nih.gov These compounds are chiral and can exist as two non-superimposable mirror images called enantiomers. nih.gov This understanding spurred further investigation into the synthesis and separation of individual enantiomers to harness their specific therapeutic effects. nih.gov Beyond their anti-inflammatory properties, the diverse biological activities of arylpropionic acid derivatives have been explored, including their potential as antibacterial, anticonvulsant, and anticancer agents. orientjchem.orgijpsr.com This historical context of extensive research into related compounds provides a solid foundation for the contemporary study of molecules like this compound.

Current Research Landscape and Significance of this compound in Contemporary Chemical and Biological Sciences

In the current scientific landscape, this compound and its relatives are subjects of interest in various fields. A significant area of research revolves around their application in agricultural chemistry. evitachem.com Derivatives of phenoxypropanoic acid are known to be potential herbicides. sigmaaldrich.com For instance, related compounds like 2-(4-hydroxyphenoxy)propanoic acid are crucial intermediates in the synthesis of aryloxyphenoxypropionate herbicides, which are effective against a range of weeds. nih.gov

The synthesis of these compounds and their derivatives is an active area of chemical research. google.comgoogle.com Studies focus on developing efficient and environmentally friendly methods for their production. google.com Furthermore, the chiral nature of these molecules continues to be a focal point of investigation. nih.gov Research into the biological activity of individual enantiomers is ongoing, with the understanding that one form may be more active or have a different biological profile than the other. nih.gov The potential for these compounds to interact with biological molecules and modulate enzyme activity also makes them valuable tools in biochemical research. evitachem.com

Table 2: Research Applications of Phenoxypropanoic Acid Derivatives

| Research Area | Application | Example Compound(s) |

| Agricultural Chemistry | Precursors for herbicides | Ethyl 2-(4-hydroxyphenoxy)propanoate, 2-(4-hydroxyphenoxy)propanoic acid |

| Biochemical Research | Modulation of enzyme activity, metabolic studies | Ethyl 2-(4-hydroxyphenoxy)propanoate |

| Organic Synthesis | Intermediates for more complex molecules | (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid |

This table was generated based on data from multiple sources. evitachem.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-ethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZYRPFCAFFXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397052 | |

| Record name | 2-(4-ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99761-31-6 | |

| Record name | 2-(4-ethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biological Interactions of 2 4 Ethylphenoxy Propanoic Acid and Its Analogues

General Principles of Propionic Acid Derivative Interactions with Biomolecular Targets

Propionic acid derivatives, a broad class of compounds, primarily exert their effects through interactions with various biomolecular targets. ontosight.ai These interactions are largely governed by the compounds' chemical structures, which determine their therapeutic effects and how they are processed by the body. ontosight.ai Many propionic acid derivatives are known for their anti-inflammatory, fever-reducing, and pain-relieving properties. ontosight.ai

The journey of a propionic acid derivative in the body typically involves absorption, distribution to various tissues including the brain and synovial fluid, metabolism in the liver, and finally, excretion. pharmacy180.com They are readily absorbed when taken orally and are highly bound to proteins in the blood. pharmacy180.com The metabolism mainly occurs in the liver through processes like hydroxylation and glucuronide conjugation before being eliminated in the urine and bile. pharmacy180.com

At a molecular level, the biological response to many aryl propionic acid derivatives stems from their ability to suppress the production of prostaglandins (B1171923). orientjchem.org Prostaglandins are key mediators of inflammation, pain, and fever. ontosight.ai The inhibition of prostaglandin (B15479496) synthesis is a cornerstone of the action of many of these compounds. ontosight.aiorientjchem.org

Modulation of Enzyme Activities: Cyclooxygenase Inhibition as a Case Study with Aryl Propionic Acids

A primary mechanism by which aryl propionic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. ontosight.aiorientjchem.org COX enzymes are central to the synthesis of prostaglandins from arachidonic acid. orientjchem.orgacs.org There are two main isoforms of this enzyme, COX-1 and COX-2. orientjchem.org COX-1 is typically present in most tissues and plays a protective role, for instance, in the gastrointestinal tract. orientjchem.org In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for mediating the inflammatory response. orientjchem.org

The interaction between aryl propionic acid inhibitors and COX enzymes has been elucidated through X-ray crystallography and mutagenesis studies. acs.org For example, the carboxylate group of the inhibitor often forms hydrogen bonds with key amino acid residues within the active site of the COX enzyme, such as Arginine-120 and Tyrosine-355. acs.org However, alternative binding modes have also been identified. In some cases, the carboxylate group can bind to other residues like Tyrosine-385 and Serine-530, demonstrating the versatility of inhibitor interactions within the COX active site. nih.gov

The effectiveness of these inhibitors can vary. For instance, naproxen (B1676952) is a potent inhibitor of prostaglandin synthesis. pharmacy180.com The inhibition of COX enzymes by these derivatives is typically reversible. wikipedia.orgwikipedia.org

Receptor Binding and Ligand-Target Recognition Mechanisms

Beyond enzyme inhibition, propionic acid derivatives also interact with various receptors. The binding affinity and subsequent biological response are highly dependent on the specific chemical structure of the derivative. nih.govontosight.ai

One important class of receptors is the peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression. Studies on optically active phenylpropanoic acid derivatives have shown that their binding to PPARα and PPARγ is enantiomer-dependent, with the (S)-isomer being the active form. nih.gov

Another significant group of receptors is the free fatty acid receptors (FFARs), which are G protein-coupled receptors activated by free fatty acids. mdpi.com FFAR4, in particular, is a target for treating conditions like type 2 diabetes and inflammation. mdpi.com Phenoxyalkanoic acid derivatives have been investigated as FFAR4 agonists. mdpi.com Molecular docking studies have revealed that the carboxyl group of these ligands can form crucial hydrogen bonds with residues like TRP198 and ASN291 in the FFAR4 binding pocket, stabilizing the interaction. mdpi.com

Investigating Potential Modulatory Effects on Biological Pathways, including inflammation and immune response

The interaction of propionic acid derivatives with their molecular targets triggers a cascade of effects on various biological pathways, most notably those involved in inflammation and the immune response. ontosight.ainih.govnih.gov By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are potent pro-inflammatory mediators. ontosight.ai This leads to a reduction in inflammation and associated pain. ontosight.ai

Propionic acid derivatives are widely used to manage inflammatory conditions such as rheumatoid arthritis and osteoarthritis. ontosight.ai Their ability to alleviate symptoms in these diseases is a direct consequence of their interference with the inflammatory cascade. ontosight.ai

Furthermore, some phenoxypropanoic acid derivatives have been shown to modulate other pathways. For instance, the compound 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid (XK469) has been found to enhance the expression of topoisomerase IIα, an enzyme involved in DNA replication and repair. nih.gov This finding suggests that this particular derivative could potentially be used to sensitize cancer cells to chemotherapy drugs that target this enzyme. nih.gov

Structure-Activity Relationships within the Phenoxypropanoic Acid Class, Emphasizing Substituent Effects and Chirality

The biological activity of phenoxypropanoic acids is intricately linked to their chemical structure, with substituent effects and chirality playing crucial roles. ontosight.aidrugbank.com The nature and position of substituents on the aromatic ring can significantly influence the compound's potency and selectivity. nih.gov

For example, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids, it was found that halogen substitutions at a specific position on the benzene (B151609) ring and a methyl group on the thiazole (B1198619) ring were favorable for inhibitory activity against cyclooxygenase. nih.gov Conversely, bulky or polar functional groups at another position on the thiazole ring led to weaker inhibition. nih.gov The isobutyl group, for instance, can affect a compound's lipophilicity, which in turn influences its ability to cross biological membranes. ontosight.ai

Chirality, the "handedness" of a molecule, is another critical factor. Many propionic acid derivatives are chiral, and often only one enantiomer (the (S)-enantiomer) is responsible for the therapeutic activity. orientjchem.org The differential activity between enantiomers has been observed in their binding to receptors like PPARs, where the (S)-isomer of certain phenylpropanoic acid derivatives is exclusively active. nih.gov The chiral recognition of phenoxypropionic acid herbicides has also been demonstrated, where the separation of enantiomers is influenced by stereoselective binding interactions. nih.gov

The carboxylate moiety is also essential for the activity of many aryl propionic acid inhibitors of COX. nih.gov Modifying this group, for instance, by converting it to an ester or an amide, can abolish the slow tight-binding behavior observed with some of these inhibitors. nih.gov

Environmental Fate and Biogeochemical Transformations of 2 4 Ethylphenoxy Propanoic Acid

Degradation Pathways in Environmental Compartments: Soil, Water, and Atmosphere

The environmental degradation of 2-(4-Ethylphenoxy)propanoic acid is expected to follow pathways similar to other phenoxy herbicides, primarily driven by microbial processes in soil and water, and photochemical reactions in the atmosphere.

In Soil: The primary route of degradation for phenoxy herbicides in soil is microbial breakdown. wikipedia.org For instance, 2,4-D is broken down through processes involving hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.org In aerobic soil environments, the degradation of 2,4-D is relatively rapid, with a reported half-life of 6.2 days. wikipedia.org Similarly, the herbicide fenoxaprop-ethyl (B166152) is rapidly converted to its more persistent metabolite, fenoxaprop (B166891) acid, in soil. nih.govresearchgate.net The half-life of fenoxaprop-ethyl in soil is very short, averaging between 1.45 and 2.30 days, while its acid form persists for over 30 days. nih.govresearchgate.net For dichlorprop (B359615), typical degradation half-lives in aerobic soil are around 10 days. tandfonline.comtandfonline.com It can be inferred that this compound, being a propanoic acid derivative, would also be susceptible to microbial degradation, likely initiated by the cleavage of the ether bond or modification of the propanoic acid side chain. The persistence will largely depend on soil properties like organic matter content, pH, temperature, and moisture.

In Water: In aquatic environments, both microbial degradation and photolysis contribute to the breakdown of phenoxy herbicides. Fenoxaprop-ethyl dissipates rapidly from water, with a half-life of less than 4 hours, with degradation products including its corresponding acid, 2-(4-hydroxyphenoxy)propanoic acid, and 6-chlorobenzoxazolinone. researchgate.netnih.gov The degradation of 2,4-D in aquatic systems is more variable; its half-life in aerobic aquatic environments is about 15 days, but it is significantly more persistent under anaerobic conditions, with a half-life ranging from 41 to 333 days. nih.gov Photolysis in sunlit surface waters is also a notable degradation pathway for 2,4-D. nih.gov For this compound, it is anticipated that it would be moderately persistent in water, with degradation rates influenced by the presence of sunlight and microbial populations.

In Atmosphere: The atmospheric fate of phenoxy herbicides is largely dependent on their formulation. Ester forms are more volatile than salt or acid forms. tandfonline.comucanr.edunufarm.com 2,4-D, for example, can exist in both vapor and particulate phases in the atmosphere. The vapor-phase is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours. nih.gov Given that this compound is in its acid form, it is expected to have low volatility, and thus, atmospheric degradation would not be a primary dissipation route.

Biotransformation and Biodegradation Processes by Microbial Communities

Microbial communities are the principal drivers of phenoxy herbicide degradation in the environment. wikipedia.org The process is primarily a biodegradation, where microorganisms use the herbicide as a source of carbon and energy.

Studies on dichlorprop and other phenoxyalkanoic acids have identified several bacterial genera capable of their degradation. These include Sphingomonas, Herbaspirillum, Bradyrhizobium, Sphingobium, Sphingopyxis, Delftia, Alcaligenes, and Stenotrophomonas. koreascience.krnih.govnih.gov The initial step in the microbial degradation of phenoxyalkanoic acid herbicides like dichlorprop typically involves the cleavage of the side chain by Fe(II)/α-ketoglutarate-dependent dioxygenases, which leads to the formation of the corresponding phenol (B47542) (in this case, 2,4-dichlorophenol). nih.gov

For chiral herbicides like dichlorprop, microorganisms can exhibit enantioselectivity, preferentially degrading one enantiomer over the other. tandfonline.comnih.gov For example, S-dichlorprop was found to be preferentially degraded over the more persistent R-dichlorprop, a process attributed to degraders in the family Sphingomonadaceae. tandfonline.comtandfonline.comnih.gov It is plausible that similar microbial communities, particularly those from the Sphingomonadaceae family, would be involved in the breakdown of this compound. The degradation would likely proceed through the formation of 4-ethylphenol, which would then undergo further mineralization.

Microbial Genera Capable of Degrading Phenoxy Herbicides

| Microbial Genus | Related Herbicide Degraded | Reference |

|---|---|---|

| Sphingomonas | Dichlorprop | koreascience.kr |

| Herbaspirillum | Dichlorprop | koreascience.kr |

| Bradyrhizobium | Dichlorprop | koreascience.kr |

| Sphingobium | Dichlorprop | nih.gov |

| Stenotrophomonas | Mecoprop, 2,4-D, Dichlorprop | nih.gov |

| Sphingopyxis | Dichlorprop | nih.gov |

Sorption and Leaching Dynamics in Terrestrial Systems

The movement of phenoxy herbicides in soil is significantly influenced by sorption and leaching processes. Generally, these herbicides are considered mobile in soil due to their relatively weak adsorption to soil particles. tandfonline.comtandfonline.com

Sorption is negatively correlated with soil pH; as pH increases, these acidic herbicides become more anionic, leading to greater repulsion from negatively charged soil colloids and thus lower sorption. mdpi.com The primary binding mechanism in the topsoil is to organic matter, specifically humic and fulvic acids. mdpi.com Because of their weak interaction with most agricultural soils, phenoxyacetic acids have a high potential to leach into surface or groundwater. mdpi.com Studies on dichlorprop predicted high mobility based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values. tandfonline.comtandfonline.com Similarly, the high water solubility of many phenoxy herbicides contributes to their potential to migrate through the soil profile. nih.gov

Given these characteristics, this compound is expected to be mobile in most soil types, particularly in those with low organic matter and higher pH. Its potential for leaching would be a significant factor in its environmental risk profile, as it could lead to the contamination of groundwater resources.

Volatilization and Atmospheric Dispersion Characteristics

Volatilization is a key process that determines the atmospheric dispersion of herbicides. For phenoxy herbicides, volatility is highly dependent on the chemical formulation. tandfonline.com Ester formulations are known to be significantly more volatile than amine or salt formulations. tandfonline.comucanr.edunufarm.com Early formulations of 2,4-D esters were recognized as highly volatile, capable of causing damage to sensitive crops far from the application site. ucanr.edu This led to the development of "low-volatile" esters with higher molecular weights. ucanr.edu

In contrast, amine salts and the acid forms of phenoxy herbicides are considered non-volatile or have very low volatility. nih.govtandfonline.comnufarm.com Therefore, this compound, in its acid form, is not expected to be significantly susceptible to volatilization from soil or water surfaces. Atmospheric dispersion would not be a major transport pathway for this compound unless it is formulated as a volatile ester.

Relative Volatility of Phenoxy Herbicide Formulations

| Formulation Type | Relative Volatility | Reference |

|---|---|---|

| Esters (e.g., iso-octyl ester) | High | tandfonline.comucanr.edu |

| Amines (e.g., dimethyl amine salt) | Low | tandfonline.comnufarm.com |

| Salts (e.g., K salt) | Low | tandfonline.com |

| Acids | Low / Non-volatile | nih.gov |

Comparative Analysis of Environmental Persistence with Related Phenoxy Herbicides

The environmental persistence of a herbicide is a critical factor in assessing its long-term impact. This is often measured by its degradation half-life (DT50) in various environmental compartments. While specific data for this compound is unavailable, a comparison with related phenoxy herbicides provides a useful benchmark.

Fenoxaprop-ethyl exhibits very low persistence in soil, with a half-life of just a few days. nih.govherts.ac.uk However, its primary metabolite, fenoxaprop acid, is significantly more persistent. nih.govresearchgate.net Dichlorprop is considered non-persistent, with soil half-lives typically around 10 to 13 days, though its R-enantiomer can be more persistent than the S-enantiomer. tandfonline.comnih.gov 2,4-D is also relatively non-persistent in aerobic soils, with a half-life of about 6.2 days, but it can persist much longer in anaerobic aquatic environments. wikipedia.orgnih.gov

Based on these comparisons, this compound would likely be classified as a non-persistent to moderately persistent compound in aerobic soil environments. Its actual persistence would be contingent on specific environmental conditions and the enantiomeric form if it is a chiral compound.

Comparative Environmental Half-Lives (DT50) of Phenoxy Herbicides

| Compound | Compartment | Half-Life (DT50) | Reference |

|---|---|---|---|

| Fenoxaprop-ethyl | Soil (Aerobic) | ~0.4 - 2.3 days | nih.govherts.ac.uk |

| Fenoxaprop acid | Soil (Aerobic) | >30 days | nih.govresearchgate.net |

| Dichlorprop (Racemic) | Soil (Aerobic) | ~10 - 13 days | tandfonline.comtandfonline.com |

| 2,4-D | Soil (Aerobic) | ~6.2 days | wikipedia.org |

| 2,4-D | Water (Aerobic) | ~15 days | nih.gov |

| 2,4-D | Water (Anaerobic) | 41 - 333 days | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Ethylphenoxy Propanoic Acid in Research Samples

Spectroscopic Techniques for Structural Elucidation of the Compound and its Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized or isolated 2-(4-Ethylphenoxy)propanoic acid. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation in solution. researchgate.net Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the ethyl group (a triplet and a quartet), the aromatic protons (two doublets, characteristic of a 1,4-disubstituted ring), the methine proton (a quartet), the methyl protons of the propanoic acid moiety (a doublet), and the acidic proton of the carboxyl group (a broad singlet). wpmucdn.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the two carbons of the ethyl group, the four unique carbons of the phenyl ring, and the three carbons of the propanoic acid chain, including the carbonyl carbon.

2D NMR Techniques: Advanced two-dimensional NMR experiments are used to assemble the complete molecular structure. youtube.com Correlation Spectroscopy (COSY) identifies proton-proton couplings (e.g., between the CH and CH₃ of the propanoic acid group). Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and proton atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting molecular fragments by identifying long-range (2-3 bond) couplings between protons and carbons, such as the correlation from the methine proton to the aromatic ring's ipso-carbon. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on principles of NMR spectroscopy and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | 175 - 180 |

| Methine (-CH-) | 4.6 - 4.8 (q, 1H) | 70 - 75 |

| Propanoic Methyl (-CH₃) | 1.5 - 1.7 (d, 3H) | 18 - 22 |

| Aromatic C-O | N/A | 155 - 160 |

| Aromatic C-CH₂CH₃ | N/A | 135 - 140 |

| Aromatic CH (ortho to O) | 6.8 - 7.0 (d, 2H) | 115 - 120 |

| Aromatic CH (meta to O) | 7.1 - 7.3 (d, 2H) | 128 - 132 |

| Ethyl Methylene (-CH₂-) | 2.5 - 2.7 (q, 2H) | 28 - 32 |

| Ethyl Methyl (-CH₃) | 1.1 - 1.3 (t, 3H) | 15 - 18 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.com The IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. wpmucdn.com A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. wpmucdn.com Additionally, a strong C-O stretching band for the aryl ether linkage would appear in the 1200-1250 cm⁻¹ region. nih.gov

Mass Spectrometry (MS) provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity. docbrown.info Using electron ionization (EI), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (194.23 g/mol ). sigmaaldrich.com Key fragmentation pathways for phenoxyalkanoic acids include cleavage of the ether bond and loss of the carboxyl group or parts of the alkyl chain. docbrown.infodocbrown.info

Chromatographic Methods for Purity Assessment and Mixture Separation, including Chiral Separations

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or its own enantiomers.

Purity Assessment: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the chemical purity of the compound. A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. sielc.comjocpr.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm or 275 nm.

Chiral Separations: Since this compound possesses a chiral center at the C2 position of the propanoic acid moiety, it exists as a pair of enantiomers (R and S). Separating and quantifying these enantiomers is critical in many research contexts. This is achieved using chiral chromatography, either by HPLC or Supercritical Fluid Chromatography (SFC).

Direct separation is the preferred method, utilizing a Chiral Stationary Phase (CSP). For acidic compounds like this, several types of CSPs are effective:

Macrocyclic Glycopeptide Phases: Columns based on selectors like teicoplanin have proven effective for separating aryloxyphenoxypropanoic acids. nih.gov The separation mechanism involves multiple interactions, including hydrogen bonding, π-π interactions, and ionic interactions between the analyte's carboxylate and the selector's protonated amine. nih.gov

Protein-Based Phases: An Enantiopac column, which uses α1-acid glycoprotein (B1211001) as the chiral selector, has been successfully applied to the direct resolution of related phenoxypropanoic acids. nih.gov

Quinine-Based Anion-Exchange Phases: CSPs like CHIRALPAK QN-AX and QD-AX are designed specifically for resolving acidic compounds. The mechanism is based on ion-exchange between the analyte's anion and the protonated selector, supplemented by other intermolecular interactions. chiraltech.com These have shown remarkable performance in both HPLC and SFC modes. chiraltech.com

Table 2: Example Chromatographic Conditions for Chiral Separation of Phenoxypropanoic Acids (Based on published methods for analogous compounds)

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| HPLC | Teicoplanin-based | Acetonitrile/Methanol/Acetic Acid/Triethylamine | UV | nih.gov |

| HPLC | α1-acid glycoprotein (Enantiopac) | Phosphate buffer with organic modifier (e.g., 2-propanol) | UV | nih.gov |

| SFC | Quinine-based anion exchanger (QN-AX) | CO₂ / Methanol with acidic/basic additives | UV | chiraltech.com |

Quantitative Analysis Approaches in Relevant Research Matrices

To study the compound's behavior in environmental or biological systems, robust quantitative methods are required to measure its concentration in complex research matrices like soil, water, or plasma.

The most common approach is Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS , which offers high selectivity and sensitivity. An HPLC or UPLC system is used for separation, followed by detection with a mass spectrometer, often a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for maximum specificity.

The general workflow involves:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte. Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or more advanced methods like microwave-assisted solvent extraction (MASE) for solid samples like soil. nih.gov

Internal Standard: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), is added at the beginning of the sample preparation process. The IS corrects for variations in extraction recovery and instrument response.

Chromatographic Separation: A reverse-phase column (e.g., C18) is used to separate the analyte from remaining matrix components. nih.gov

Detection and Quantification: The analyte is detected by MS/MS. Quantification is achieved by creating a calibration curve of the analyte/IS peak area ratio versus the concentration of calibration standards prepared in a matrix similar to the samples. nih.gov Limits of quantification (LOQ) in the low ng/g or ng/mL range are often achievable. nih.govnih.gov

Development and Validation of Research-Grade Analytical Protocols for Phenoxypropanoic Acids

Any quantitative method developed for research must be rigorously validated to ensure that the results are reliable, reproducible, and accurate. jocpr.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or specific regulatory bodies. nih.gov The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the analyte's retention time in blank matrix samples. jocpr.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and its correlation coefficient (r²) should typically be ≥ 0.99. chemicalbook.com

Accuracy: The closeness of the test results to the true value. It is assessed by spiking the matrix with known amounts of the analyte at different concentration levels (e.g., low, medium, high). The recovery should generally be within 70-120%. nih.gov

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, different analysts, etc.). The precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 15%. chemicalbook.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. chemicalbook.com

Table 3: Summary of Key Analytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criterion |

| Selectivity | No interference at the retention time of the analyte. | No significant peaks in blank matrix. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness to the true value. | Mean recovery of 70-120%. |

| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| LOQ | Lowest concentration measured with accuracy/precision. | Signal-to-Noise ratio ≥ 10; within accuracy/precision limits. |

Computational and Theoretical Investigations of 2 4 Ethylphenoxy Propanoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (a ligand, such as 2-(4-Ethylphenoxy)propanoic acid) and a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method helps in understanding the binding mode and affinity. For a compound like this compound, which belongs to the aryloxyphenoxypropionate class known for herbicidal activity, a typical target for docking studies would be an enzyme like Acetyl-CoA Carboxylase (ACCase). mdpi.comnih.gov The results of such a study would be presented in a table format, detailing binding energies and key interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein (Note: The following table is illustrative of the type of data generated from docking studies and is not based on actual experimental results for the specified compound.)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Hydrogen Bond Interactions | Data not available |

| Hydrophobic Interactions | Data not available |

Currently, no specific molecular docking or dynamics simulation studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular properties (descriptors) affect efficacy, QSAR models can predict the activity of new, untested compounds. frontiersin.org

For a class of compounds like phenoxypropanoic acids, a QSAR study would involve:

Compiling a dataset of related molecules with known biological activities (e.g., herbicidal IC₅₀ values).

Calculating various molecular descriptors for each molecule, such as electronic, steric, and hydrophobic parameters.

Developing a statistical model (e.g., using linear regression or machine learning) that correlates these descriptors with activity.

Such a model could then, in principle, be used to predict the biological efficacy of this compound. However, no QSAR studies specifically including or focusing on this compound are present in the scientific literature. frontiersin.orgnih.gov

Table 2: Key Parameters in a Typical QSAR Model (Note: This table represents common statistical metrics for evaluating a QSAR model's validity and is not based on a model for the specified compound.)

| Statistical Parameter | Description | Typical Value Range |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model. | > 0.5 |

| F-statistic | Indicates the statistical significance of the model. | High value desired |

| Standard Error of Estimate | Measures the deviation of predicted from actual values. | Low value desired |

In Silico Prediction of Metabolic Pathways and Environmental Transformations

In silico (computer-based) tools can predict how a chemical compound is metabolized by living organisms and how it might be transformed in the environment. These predictions are vital for assessing the compound's persistence, potential for bioaccumulation, and the formation of active or toxic byproducts.

Prediction software uses databases of known metabolic reactions and transformation rules to forecast the likely metabolites of a parent compound. For this compound, this would involve predicting Phase I reactions (like oxidation or hydrolysis) and Phase II reactions (like conjugation with glutathione (B108866) or glucuronic acid). nih.gov Similarly, environmental fate models predict degradation pathways through processes like photolysis and microbial action. nih.gov

A review of available literature indicates that no specific in silico studies on the metabolic or environmental fate of this compound have been published.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov These calculations can provide fundamental insights into a molecule's properties without the need for empirical data.

For this compound, DFT calculations could determine a range of important chemical descriptors:

Molecular Geometry: The precise three-dimensional arrangement of atoms.

Electronic Properties: Distribution of electron density, dipole moment, and electrostatic potential maps, which are crucial for understanding intermolecular interactions. scielo.br

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to characterize a molecule's reactivity and kinetic stability. nih.gov

Reactivity Descriptors: Parameters like chemical hardness and softness can be calculated to predict how the molecule will behave in chemical reactions.

Table 3: Common Molecular Properties Calculable via DFT (Note: The following table lists theoretical descriptors that could be calculated for this compound, but for which no published data exists.)

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | Distribution of partial charges on each atom in the molecule. |

Despite the utility of these methods, there are no published studies reporting DFT or other quantum chemical calculations specifically for this compound.

Emerging Research Avenues and Potential Academic Applications of 2 4 Ethylphenoxy Propanoic Acid

Exploration of Novel Biological Activities Beyond Established Classes

While the primary recognized application of 2-(4-ethylphenoxy)propanoic acid and its derivatives lies in the agrochemical field, particularly as herbicides, emerging research is beginning to uncover novel biological activities. sioc-journal.cn The core structure, an aryloxypropanoic acid, is a versatile scaffold that allows for exploration into various therapeutic areas. Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential avenue for anti-inflammatory applications. orientjchem.org

Research into related structures indicates that modifications of the phenoxypropanoic acid core can lead to a diverse range of biological effects. For instance, certain derivatives have been investigated for their potential as dual PPARα/γ agonists, which are important targets in the management of metabolic disorders like type 2 diabetes and dyslipidemia. This suggests that this compound could serve as a foundational molecule for developing new therapies for metabolic diseases.

Furthermore, the structural similarities to other biologically active compounds open up possibilities for screening against a wide array of targets. These could include enzymes, receptors, and ion channels involved in various disease pathways. The exploration of its potential antimicrobial or anticancer activities, for example, represents a logical extension of the research, given that other arylpropionic acid derivatives have shown promise in these areas. orientjchem.org

Design and Synthesis of Advanced Derivatives for Targeted Molecular Research

The chemical structure of this compound offers multiple sites for modification, making it an excellent candidate for the design and synthesis of advanced derivatives for targeted molecular research. sigmaaldrich.com The ethyl group on the phenyl ring, the carboxylic acid moiety, and the aromatic ring itself can all be altered to fine-tune the molecule's properties.

Key synthetic strategies can include:

Esterification: The carboxylic acid group can be readily converted to a wide variety of esters. This modification can influence the compound's lipophilicity, membrane permeability, and pharmacokinetic profile. For example, the synthesis of butyl 2-(4-ethylphenoxy)propanoate has been reported. lookchem.com

Amidation: Reaction of the carboxylic acid with amines can generate a library of amides, introducing new functional groups and potential hydrogen bonding interactions.

Ring Substitution: The aromatic ring can be further substituted with various functional groups, such as halogens, nitro groups, or alkyl chains, to probe structure-activity relationships (SAR). The introduction of fluorine, for instance, has been shown to enhance the herbicidal activity in related compounds. researchgate.net

Chiral Resolution: As this compound possesses a chiral center, the synthesis and separation of its enantiomers are crucial for targeted research. The biological activity of many chiral compounds is stereospecific, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other.

These synthetic modifications allow for the creation of a diverse library of compounds that can be screened for specific biological activities, aiding in the identification of lead compounds for drug discovery and the development of molecular probes.

Interactive Table: Reported Derivatives of Phenoxypropanoic Acids and their Research Focus

| Derivative Name | CAS Number | Molecular Formula | Research Focus |

| This compound | 99761-31-6 | C₁₁H₁₄O₃ | Starting material, potential for various biological activities. sigmaaldrich.comsigmaaldrich.com |

| Butyl 2-(4-ethylphenoxy)propanoate | 308087-12-9 | C₁₅H₂₂O₃ | Exploration of ester derivatives and their properties. lookchem.com |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate | Not Available | C₁₆H₁₇N₃O₅ | Herbicidal activity. sioc-journal.cn |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Not Available | Varies | Anticancer activity targeting SIRT2 and EGFR. mdpi.com |

Role as a Chemical Probe or Building Block in Synthetic Biology and Chemical Biology

The adaptable structure of this compound makes it a valuable tool in the fields of synthetic and chemical biology. As a chemical probe, derivatives of this compound can be designed to interact with specific biological targets. By incorporating reporter groups, such as fluorescent tags or biotin, these probes can be used to visualize and study the localization, dynamics, and interactions of their target proteins within living cells.

In synthetic biology, this compound can serve as a building block for the construction of novel biosynthetic pathways or the engineering of artificial biological systems. Its phenoxypropanoic acid core can be incorporated into larger molecules to impart specific functionalities. For instance, it could be used to create synthetic receptors or enzymes with tailored substrate specificities. The synthesis of thiazole (B1198619) derivatives from related phenoxyacetic acids for evaluating herbicidal and fungicidal activities demonstrates the utility of this scaffold as a versatile building block. researchgate.net

Development of Mechanistic Models for Understanding Pharmacological Actions (Conceptual)

Understanding the mechanism of action of this compound and its derivatives is crucial for their rational design and application. Conceptually, developing mechanistic models would involve a multi-faceted approach:

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds to potential biological targets. This can help in identifying key interactions and guiding the design of more potent and selective derivatives.

In Vitro Assays: A battery of in vitro assays would be necessary to validate the predictions from computational models. These would include enzyme inhibition assays, receptor binding assays, and cell-based functional assays to determine the compound's effect on specific signaling pathways.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a comprehensive SAR profile can be established. This information is invaluable for understanding which structural features are critical for activity and for optimizing lead compounds.

Metabolic Studies: Investigating the metabolic fate of these compounds is essential. The metabolism of propionic acid itself involves conversion to propionyl-CoA and subsequent entry into the citric acid cycle. wikipedia.orgdrugbank.com Understanding how the 4-ethylphenoxy group influences this metabolism is key to predicting the compound's in vivo behavior and potential toxicity.

By integrating these approaches, a detailed mechanistic understanding of the pharmacological actions of this compound derivatives can be achieved, paving the way for their development as novel research tools and therapeutic agents.

常见问题

Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)propanoic acid in laboratory settings?

The compound is synthesized via Friedel-Crafts alkylation , where propanoic acid derivatives react with 4-ethylbenzene under anhydrous conditions using catalysts like AlCl₃. Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions and employing solvents like dichloromethane. Purification involves recrystallization (e.g., ethanol/water mixtures) or column chromatography to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing 2-(4-Ethylphenyl)propanoic acid?

- ¹H/¹³C NMR : Confirms the ethylphenyl substituent (δ ~6.8–7.2 ppm for aromatic protons) and carboxylic acid group (δ ~12 ppm for the -COOH proton).

- IR spectroscopy : Identifies the carbonyl stretch (~1700 cm⁻¹) and hydroxyl group (~2500–3500 cm⁻¹).

- Mass spectrometry : Validates the molecular weight (178.23 g/mol) and fragmentation pattern .

Q. What common chemical reactions does 2-(4-Ethylphenyl)propanoic acid undergo?

- Oxidation : Converts the α-carbon to a ketone (e.g., using KMnO₄ under acidic conditions).

- Reduction : Reduces the carboxylic acid group to an alcohol (e.g., LiAlH₄).

- Electrophilic aromatic substitution : Introduces substituents (e.g., nitration or halogenation) on the phenyl ring .

Q. What safety precautions are recommended for handling this compound in the lab?

While specific data for this compound is limited, general protocols for similar aromatic acids include:

- PPE : Acid-resistant gloves (e.g., nitrile), splash-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize acidic waste before disposal .

Advanced Research Questions

Q. How can regioselectivity issues in Friedel-Crafts alkylation during synthesis be mitigated?

- Catalyst optimization : Adjust AlCl₃ stoichiometry to favor para-substitution.

- Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) enhance regiocontrol.

- Temperature modulation : Lower temperatures (e.g., 0°C) reduce competing ortho-substitution .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Dose-response studies : Test across multiple cell lines (e.g., RAW 264.7 macrophages) to account for variability.

- Structural-activity relationship (SAR) analysis : Modify functional groups (e.g., esterify the -COOH group) to isolate anti-inflammatory contributions.

- Assay validation : Include positive controls (e.g., ibuprofen) to benchmark activity .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

- Density Functional Theory (DFT) : Models transition states for oxidation/reduction pathways.

- Molecular docking : Predicts binding affinities to biological targets (e.g., COX-2 enzyme) to prioritize experimental testing .

Q. What experimental approaches elucidate anti-inflammatory mechanisms?

- COX inhibition assays : Measure IC₅₀ values against COX-1/COX-2 isoforms.

- Cytokine profiling : Quantify TNF-α and IL-6 levels in LPS-stimulated cell models.

- Pathway analysis : Use siRNA knockdown to identify signaling pathways (e.g., NF-κB) affected by the compound .

Data Analysis and Optimization

Q. How should researchers address discrepancies in reaction yields across synthetic methods?

- Systematic parameter variation : Test catalyst loading, solvent polarity, and reaction time.

- Reproducibility checks : Replicate literature protocols with strict adherence to anhydrous conditions.

- Meta-analysis : Compare yield trends across peer-reviewed studies to identify optimal conditions .

Q. What industrial techniques can improve lab-scale synthesis efficiency?

- Continuous flow reactors : Enhance heat transfer and reduce side reactions.

- In-situ purification : Integrate scavengers (e.g., molecular sieves) to remove water during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。